molecular formula C14H12Cl4N6O6Zn B1617014 zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride CAS No. 61919-18-4

zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride

Cat. No.: B1617014
CAS No.: 61919-18-4
M. Wt: 567.5 g/mol
InChI Key: OGTMYEBOJYOLKH-UHFFFAOYSA-J
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Description

zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride is a chemical compound with the molecular formula C14H12Cl4N6O6Zn and a molecular weight of 567.5 g/mol. This compound is known for its unique structure, which includes a diazonium group, a nitro group, and a methoxy group attached to a benzene ring, along with a tetrachlorozincate counterion.

Preparation Methods

The synthesis of zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride typically involves the diazotization of 2-methoxy-5-nitroaniline. This process includes the following steps:

    Diazotization: 2-Methoxy-5-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Formation of Tetrachlorozincate: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted benzene derivatives.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid.

Scientific Research Applications

zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride has several scientific research applications:

    Chemistry: It is used in the synthesis of azo dyes and other organic compounds.

    Biology: The compound can be used as a reagent in biochemical assays and labeling studies.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various substitution and coupling reactions. The nitro group can also participate in redox reactions, while the methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity .

Comparison with Similar Compounds

zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride can be compared with other diazonium salts, such as:

    2-Methoxybenzenediazonium chloride: Lacks the nitro group, making it less reactive in certain reactions.

    5-Nitrobenzenediazonium chloride: Lacks the methoxy group, affecting its electronic properties and reactivity.

    2-Methoxy-4-nitrobenzenediazonium chloride: Similar structure but different substitution pattern, leading to different reactivity and applications.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.

Properties

IUPAC Name

zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6N3O3.4ClH.Zn/c2*1-13-7-3-2-5(10(11)12)4-6(7)9-8;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTMYEBOJYOLKH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl4N6O6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977463
Record name 2-Methoxy-5-nitrobenzene-1-diazonium zinc chloride (2/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61919-18-4
Record name Benzenediazonium, 2-methoxy-5-nitro-, (T-4)-tetrachlorozincate(2-) (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061919184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 2-methoxy-5-nitro-, (T-4)-tetrachlorozincate(2-) (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxy-5-nitrobenzene-1-diazonium zinc chloride (2/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-5-nitrobenzenediazonium tetrachlorozincate (2:1)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.547
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride
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zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride
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zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride
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zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride
Reactant of Route 6
zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride

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